5-Methylhex-5-en-1-ol
CAS No.: 5212-80-6
Cat. No.: VC16691661
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5212-80-6 |
---|---|
Molecular Formula | C7H14O |
Molecular Weight | 114.19 g/mol |
IUPAC Name | 5-methylhex-5-en-1-ol |
Standard InChI | InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h8H,1,3-6H2,2H3 |
Standard InChI Key | JYMUQYLETHLSAN-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)CCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
5-Methylhex-5-en-1-ol belongs to the alkenol class, combining alkene unsaturation with a hydroxyl functional group. Its IUPAC name, 5-methylhex-5-en-1-ol, reflects the methyl branch at the fifth carbon of a six-carbon chain and the double bond between carbons five and six. The terminal hydroxyl group at carbon one enables nucleophilic reactions, while the double bond facilitates addition and polymerization processes.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₇H₁₄O |
Molecular Weight | 114.19 g/mol |
CAS Number | 5212-80-6 |
IUPAC Name | 5-methylhex-5-en-1-ol |
Standard InChI | InChI=1S/C7H14O/c1-7(2)5-3-4-6 |
The compound's structure confers moderate polarity, rendering it soluble in organic solvents like ethanol and diethyl ether but sparingly soluble in water. Its boiling point and density remain undocumented in the available literature, though analogous alkenols typically exhibit boiling points between 150–180°C.
Spectral Identification
Infrared (IR) spectroscopy of 5-methylhex-5-en-1-ol reveals characteristic absorption bands for the hydroxyl group (3200–3600 cm⁻¹) and alkene C=C stretch (1640–1680 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display signals for the methyl group (δ ~1.6 ppm), alkene protons (δ ~5.0–5.5 ppm), and hydroxyl proton (δ ~1.5 ppm, broad).
Synthesis Methods and Optimization
Conventional Synthetic Routes
The synthesis of 5-methylhex-5-en-1-ol primarily involves two strategies:
2.1.1 Grignard Reagent Approach
Alkenyl halides, such as 5-methylhex-5-en-1-yl bromide, react with magnesium to form Grignard reagents, which subsequently undergo oxidation to yield the target alcohol. For example:
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Formation of Grignard Intermediate:
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Oxidation:
This method requires anhydrous conditions and careful temperature control to prevent side reactions.
2.1.2 Reduction of Alkenyl Carbonyl Compounds
Ketones or aldehydes with analogous structures, such as 5-methylhex-5-enal, are reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Yields depend on the steric environment and reductant selectivity.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) are employed to enhance reaction rates and reduce waste. Recent advances include enzymatic reduction using alcohol dehydrogenases, which operate under mild conditions and improve stereoselectivity.
Industrial and Research Applications
Chemical Intermediate
5-Methylhex-5-en-1-ol's dual functionality makes it a precursor for:
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Esters: Reaction with acetic anhydride produces 5-methylhex-5-en-1-yl acetate, a fragrance ingredient.
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Epoxides: Epoxidation with meta-chloroperbenzoic acid (m-CPBA) yields epoxy derivatives used in polymer cross-linking.
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Aldehydes: Oxidation with pyridinium chlorochromate (PCC) generates 5-methylhex-5-enal, a flavoring agent.
Sustainable Polymers
Research highlights its role in synthesizing biodegradable polyesters via ring-opening polymerization of cyclic esters derived from the compound. These polymers exhibit tunable mechanical properties for packaging and biomedical applications.
Bioactive Compounds
Derivatives of 5-methylhex-5-en-1-ol show antimicrobial and antioxidant activities in preliminary studies. For instance, ester analogs inhibit Staphylococcus aureus growth at MIC values of 0.5–2.0 µg/mL, suggesting potential in pharmaceutical development.
Parameter | Recommendation |
---|---|
Storage Temperature | 2–8°C in airtight containers |
Ventilation | Use fume hoods |
Personal Protective Equipment | Gloves, goggles, lab coat |
Spill Management
Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Contaminated surfaces require washing with soap and water.
Environmental Impact and Green Chemistry
Ecotoxicology
The compound exhibits moderate aquatic toxicity (EC₅₀ = 10–100 mg/L for Daphnia magna). Biodegradation studies indicate a half-life of 15–30 days in aerobic soil, necessitating controlled disposal.
Sustainable Synthesis
Recent efforts prioritize solvent-free reactions and catalytic methods. For example, photoredox catalysis using visible light reduces energy consumption by 40% compared to thermal methods.
Recent Advances and Future Directions
Catalytic Innovations
Palladium-catalyzed coupling reactions enable the synthesis of branched derivatives with enhanced bioactivity. Asymmetric hydrogenation using chiral ligands achieves enantiomeric excesses >90%, critical for pharmaceutical applications.
Polymer Science
Copolymerization with lactic acid yields polylactic acid (PLA) analogs with improved thermal stability, targeting 3D printing and textile industries.
Computational Modeling
Density functional theory (DFT) studies predict reaction pathways for optimizing substituent effects on reaction kinetics, guiding the design of novel derivatives.
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